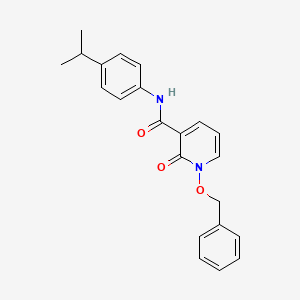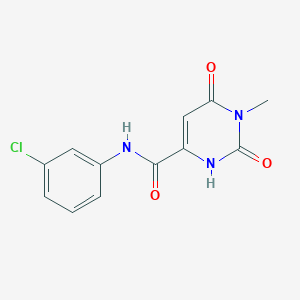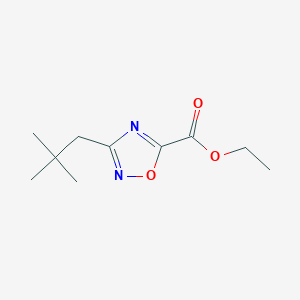
Ethyl 3-(2,2-dimethylpropyl)-1,2,4-oxadiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(2,2-dimethylpropyl)-1,2,4-oxadiazole-5-carboxylate is a compound that falls within the broader category of organic chemical substances known for their diverse range of applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. While the specific compound is not directly discussed in the provided papers, the papers do cover related compounds and their syntheses, structures, and properties, which can provide insights into the behavior and characteristics of similar compounds.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of a pyrazole derivative is achieved through a 3+2 annulation method, starting from ethyl acetoacetate and benzaldehyde, followed by a cyclocondensation reaction with phenylhydrazine hydrochloride . Similarly, transformations of ethyl thiazole carboxylate into various substituted pyridine carboxylates involve reactions with aromatic amines or hydrazines . These methods suggest that the synthesis of Ethyl 3-(2,2-dimethylpropyl)-1,2,4-oxadiazole-5-carboxylate could also involve building the oxadiazole ring through a cycloaddition or condensation reaction, starting from appropriate precursors.
Molecular Structure Analysis
The molecular structure of these compounds is often elucidated using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, and confirmed by single crystal X-ray diffraction studies . The crystal structures can reveal important interactions such as hydrogen bonding and π-π stacking, which contribute to the stability of the compound . For Ethyl 3-(2,2-dimethylpropyl)-1,2,4-oxadiazole-5-carboxylate, similar techniques would likely be employed to determine its molecular structure and the interactions within its crystal lattice.
Chemical Reactions Analysis
The reactivity of related compounds is influenced by their functional groups and molecular structure. For example, ethyl pyrazolecarboxylates can undergo regioselective synthesis from ethyl pyruvate derivatives, with the formation of stable intermediates in the pyrazole ring formation . Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate shows selective cyclocondensation reactions . These studies suggest that Ethyl 3-(2,2-dimethylpropyl)-1,2,4-oxadiazole-5-carboxylate may also participate in selective reactions based on its functional groups, potentially leading to the formation of various derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. For instance, the crystal structure and intermolecular interactions can affect the melting point, solubility, and stability of the compound . Theoretical calculations such as DFT can predict properties like reactivity, stability, and electronic structure . For Ethyl 3-(2,2-dimethylpropyl)-1,2,4-oxadiazole-5-carboxylate, similar analyses would be necessary to fully understand its properties, which could be important for its potential applications in various fields.
科学的研究の応用
Synthesis and Chemical Properties
Oxadiazole derivatives are synthesized through various methods, including the intramolecular dehydration of 1,2-diacylhydrazines, interaction with carbon disulfide, and microwave synthesis, showcasing their versatile chemistry and potential for creating bio-promising structures. These methods facilitate the development of compounds with pronounced antitumor, antifungal, antituberculous, antimalarial, and antibacterial activities, underlining the significance of oxadiazoles in medicinal chemistry (Karpenko et al., 2020).
Biological Roles and Applications in New Drug Development
1,3,4-Oxadiazole derivatives are highlighted for their extensive pharmacological activities, including anticancer, analgesic, anti-inflammatory, and antiviral effects, among others. Their utility spans beyond pharmaceuticals, finding applications in polymers, luminescence, and corrosion inhibition. This diversity underscores their importance in the development of new drug candidates and materials science (Rana et al., 2020).
Potential in Therapeutics
The exploration of 1,3,4-oxadiazole tailored compounds reveals their therapeutic worth across a wide range of medicinal chemistry, including anticancer, antifungal, antibacterial, and antiparasitic agents. These findings indicate the promising role of oxadiazole derivatives in designing safer and more effective drugs (Verma et al., 2019).
Applications in Metal-Ion Sensing
Recent studies have also demonstrated the application of 1,3,4-oxadiazoles in the development of chemosensors for metal ions. Their photoluminescent properties, along with excellent thermal and chemical stability, make them suitable for sensing applications, further extending the utility of oxadiazole derivatives beyond pharmaceuticals into material science and analytical chemistry (Sharma et al., 2022).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
ethyl 3-(2,2-dimethylpropyl)-1,2,4-oxadiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-5-14-9(13)8-11-7(12-15-8)6-10(2,3)4/h5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSPGRQXXFQBOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2,2-dimethylpropyl)-1,2,4-oxadiazole-5-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol](/img/structure/B2520612.png)

![N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2520615.png)
![(2Z)-2-cyano-2-[5-ethyl-3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2520616.png)

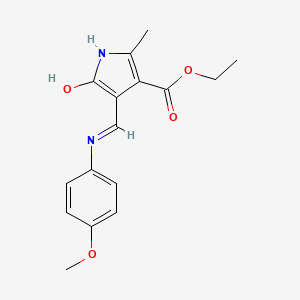

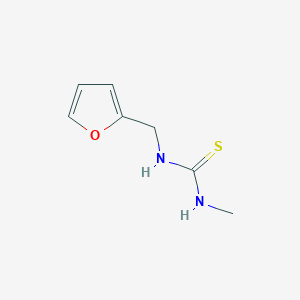
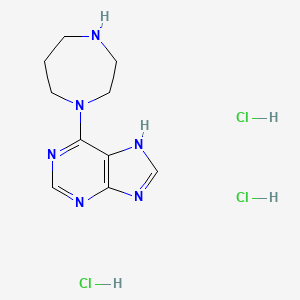
![3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine](/img/structure/B2520626.png)
![3-chloro-N-(1,3-dioxoisoindolin-5-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2520627.png)
![ethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2520628.png)
